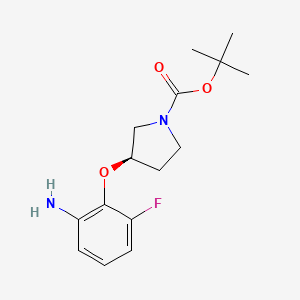

(R)-叔丁基 3-(2-氨基-6-氟苯氧基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

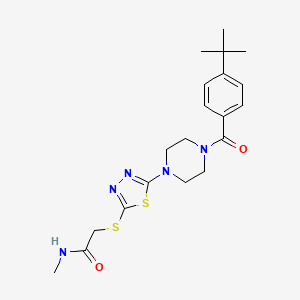

The compound "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate" is a chiral molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a pyrrolidine ring, a common motif in drug molecules, and a fluorinated aromatic moiety which can enhance the binding affinity and metabolic stability of pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the use of tert-butyl esters as protecting groups for carboxylic acids, as seen in the synthesis of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, which can react with singlet oxygen to yield various pyrrole derivatives . Additionally, the synthesis of enantiomerically pure compounds, such as the conversion of N-CBZ-3-fluoropyrrolidine-3-methanol to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, involves chiral HPLC, vibrational circular dichroism, and chemical synthesis steps . These methods could potentially be adapted for the synthesis of "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate."

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography can provide detailed information about the crystal and molecular structure, including the presence of intramolecular hydrogen bonds that stabilize the molecule . These techniques would be essential for confirming the structure of "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate."

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, tert-butyl esters can be involved in reactions with singlet oxygen to form peroxidic intermediates that can further react with nucleophiles . The presence of an amino group in the compound suggests potential for coupling reactions, such as forming Schiff bases, as seen with other amino-substituted compounds . The fluorine atom could also influence the reactivity of the aromatic ring, potentially affecting electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the pyrrolidine ring and the aromatic moiety. The tert-butyl group is known to impart steric bulk, which can affect the overall molecular conformation and reactivity . The fluorine atom is a small but highly electronegative substituent that can affect the acidity of adjacent functional groups and the compound's overall dipole moment. These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent.

科学研究应用

药物化学应用包含叔丁基的吡咯烷衍生物在药物发现和开发中占有突出地位。例如,吡咯烷核心已用于流感神经氨酸酶抑制剂的设计和合成,展示了它们在抗病毒研究中的相关性 (Wang 等,2001)。此类研究强调了吡咯烷衍生物通过抑制关键病毒酶来解决病毒性疾病的潜力。

材料科学和有机合成具有叔丁基和吡咯烷结构的化合物因其在材料科学中的合成效用和性质而受到探索。例如,衍生物的合成和表征的详细信息,为新型材料和化学实体的开发奠定了基础 (Çolak 等,2021)。这些研究有助于了解此类化合物的化学和物理性质,为它们在不同领域的应用铺平了道路。

催化和合成方法包含叔丁基的吡咯烷衍生物在催化和合成方法中也很重要。它们已被用作不对称合成中的中间体,以及各种有机反应中的催化剂或底物 (Koskinen 等,2005)。此类合成方法的发展使得能够创建对映体纯化合物,这对于药物应用至关重要。

安全和危害

属性

IUPAC Name |

tert-butyl (3R)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNHEXZFENDFQN-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)

![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)